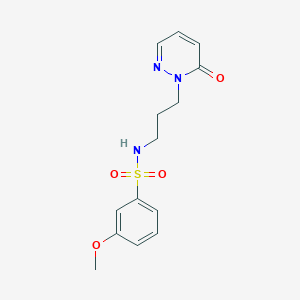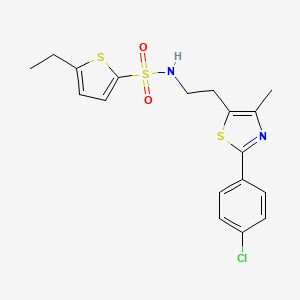
4-(3H-Diazirin-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3H-Diazirin-3-yl)butanoic acid is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring consisting of one carbon and two nitrogen atoms. This compound is often used in scientific research due to its ability to form highly reactive carbenes upon exposure to ultraviolet light, making it valuable in photoaffinity labeling studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3H-Diazirin-3-yl)butanoic acid typically involves the formation of the diazirine ring through a series of chemical reactions. One common method starts with the preparation of diaziridines, which are then oxidized to form diazirines. The process generally involves the following steps:
Oximation: The starting ketone is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.
Tosylation: The oxime is then treated with tosyl chloride to form a tosyl oxime.
Ammonia Treatment: The tosyl oxime is treated with ammonia to form the diaziridine.
Oxidation: The diaziridine is oxidized using reagents like iodine and triethylamine to form the diazirine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3H-Diazirin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The diaziridine intermediate can be oxidized to form the diazirine ring.
Photolysis: Exposure to ultraviolet light causes the diazirine ring to break, forming a highly reactive carbene.
Substitution: The carboxylic acid group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Iodine and triethylamine are commonly used for the oxidation of diaziridines to diazirines.
Photolysis: Ultraviolet light at a wavelength of around 360 nm is used to induce photolysis.
Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Carbenes: The primary product formed upon photolysis of the diazirine ring is a carbene, which can insert into various chemical bonds.
Substituted Derivatives: Substitution reactions can yield a variety of derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(3H-Diazirin-3-yl)butanoic acid is widely used in scientific research due to its ability to form reactive carbenes. Some of its applications include:
Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon exposure to UV light.
Chemical Biology: Employed in the study of biological processes by labeling and tracking biomolecules.
Medicinal Chemistry: Utilized in the development of photoactivatable drugs and probes.
Industrial Applications: Used in the synthesis of specialized materials and in photochemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(3H-Diazirin-3-yl)butanoic acid involves the formation of a carbene upon exposure to ultraviolet light. The carbene is highly reactive and can insert into various chemical bonds, forming covalent linkages with target molecules. This property makes it valuable in photoaffinity labeling, where it can be used to study interactions between biomolecules.
Comparación Con Compuestos Similares
4-(3H-Diazirin-3-yl)butanoic acid is unique due to its diazirine ring, which provides stability and reactivity. Similar compounds include:
Diazirine: A simpler compound with a similar three-membered ring structure.
Trifluoromethylphenyldiazirine: A diazirine derivative with a trifluoromethyl group, used in photoaffinity labeling.
3-Chloro-3-[(4-nitrophenyl)methyl]diazirine: Another diazirine derivative with a chloro and nitrophenyl group, used in photochemical studies.
These compounds share the ability to form reactive carbenes but differ in their specific substituents and applications.
Propiedades
IUPAC Name |
4-(3H-diazirin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-5(9)3-1-2-4-6-7-4/h4H,1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPJWNIHJGAYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1N=N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[2-(naphthalene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide](/img/structure/B2651265.png)
![3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2651266.png)

amino}-4,4,4-trifluorobutanoic acid](/img/structure/B2651269.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2651272.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2651275.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2651277.png)




